molecular formula C36H75NO2 B11957940 Stearic acid, octadecylamine salt CAS No. 16835-63-5

Stearic acid, octadecylamine salt

Cat. No.: B11957940
CAS No.: 16835-63-5
M. Wt: 554.0 g/mol
InChI Key: GLPXGXQOVMEKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid, octadecylamine salt is a chemical compound formed by the reaction of stearic acid and octadecylamine. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with an 18-carbon chain. Octadecylamine is a long-chain primary amine. The combination of these two compounds results in a salt with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, octadecylamine salt typically involves the neutralization reaction between stearic acid and octadecylamine. The reaction can be represented as follows:

C18H36O2+C18H37NH2C36H75NO2\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{18}\text{H}_{37}\text{NH}_2 \rightarrow \text{C}_{36}\text{H}_{75}\text{NO}_2 C18​H36​O2​+C18​H37​NH2​→C36​H75​NO2​

This reaction is usually carried out in an organic solvent such as ethanol or hexane, under mild heating to ensure complete dissolution and reaction of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the mixing of stearic acid and octadecylamine in a heated oil phase, typically at temperatures between 60-70°C. The mixture is stirred until a homogeneous solution is obtained, followed by cooling to precipitate the salt .

Chemical Reactions Analysis

Types of Reactions: Stearic acid, octadecylamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of stearic acid, octadecylamine salt involves its interaction with lipid membranes and proteins. The long hydrophobic chains of stearic acid and octadecylamine allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Uniqueness: Stearic acid, octadecylamine salt is unique due to its combined properties of both stearic acid and octadecylamine. This combination results in a compound with enhanced surface activity, making it particularly useful in applications requiring surfactants and emulsifiers .

Properties

CAS No.

16835-63-5

Molecular Formula

C36H75NO2

Molecular Weight

554.0 g/mol

IUPAC Name

octadecan-1-amine;octadecanoic acid

InChI

InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20)

InChI Key

GLPXGXQOVMEKIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.